Home > Products > Screening Compounds P19376 > Rucaparib (Tartrate)
Rucaparib (Tartrate) -

Rucaparib (Tartrate)

Catalog Number: EVT-12553841
CAS Number:
Molecular Formula: C23H24FN3O7
Molecular Weight: 473.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Rucaparib (Tartrate) is a potent inhibitor of poly (ADP-ribose) polymerase enzymes, specifically PARP-1, PARP-2, and PARP-3. These enzymes play a crucial role in the DNA repair process. Rucaparib is primarily indicated for the treatment of advanced ovarian cancer, particularly in patients with deleterious mutations in the BRCA genes. It has received significant attention due to its effectiveness in treating platinum-sensitive recurrent ovarian cancer and metastatic castration-resistant prostate cancer.

Source

Rucaparib was developed by Clovis Oncology and received approval from the United States Food and Drug Administration in December 2016. The compound is marketed under the name Rubraca and has been studied extensively for its therapeutic efficacy and safety profile in various clinical trials.

Classification

Rucaparib is classified as a small molecule drug and falls under the category of targeted cancer therapies. It is specifically categorized as a PARP inhibitor, which is a class of drugs that interfere with the DNA repair mechanisms of cancer cells.

Synthesis Analysis

Synthesis Methodology:

  1. Heck Reaction: The process begins with a Heck reaction involving an aryl iodide and acrylonitrile to produce a (E)-2-aminocinnamonitrile derivative.
  2. Imino-Stetter Reaction: This derivative undergoes an imino-Stetter reaction with an aldehyde to yield indole-3-acetonitrile.
  3. Final Scaffold Construction: The final azepinone scaffold is constructed through the reduction of the nitrile group followed by lactamization, resulting in Rucaparib .

Alternative synthesis methods have been explored, emphasizing fewer reaction steps and lower production costs, which enhance industrial viability .

Molecular Structure Analysis

Rucaparib has a complex molecular structure characterized by multiple rings and functional groups that contribute to its pharmacological activity.

Structure Data

  • Chemical Formula: C19_{19}H22_{22}F1_{1}N3_{3}O1_{1}
  • Molecular Weight: 329.4 g/mol
  • Structural Features: The molecule features an indole ring system, a tetrahydroazepine moiety, and a fluorinated phenyl group, which are critical for its binding affinity to PARP enzymes .
Chemical Reactions Analysis

Rucaparib participates in various chemical reactions during its synthesis and metabolic processing:

  1. Nucleophilic Substitution: Key reactions involve nucleophilic substitutions that form critical bonds within the compound's structure.
  2. Reduction Reactions: The conversion of nitriles to amines during synthesis highlights important reduction pathways.
  3. Lactamization: The formation of lactams from amino acids is essential for constructing the azepinone core.

These reactions are carefully controlled to ensure high yields and purity of the final product .

Mechanism of Action

Rucaparib exerts its therapeutic effects primarily through the inhibition of PARP enzymes, which are vital for repairing single-strand breaks in DNA.

Process

  • When DNA damage occurs, PARP enzymes facilitate repair by detecting single-strand breaks and recruiting repair proteins.
  • Rucaparib binds to the catalytic domain of PARP enzymes, inhibiting their activity.
  • This inhibition leads to the accumulation of DNA damage, particularly in cells deficient in homologous recombination repair mechanisms (e.g., BRCA-mutated cells), ultimately resulting in cell death through apoptosis .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Rucaparib is typically presented as a white to off-white crystalline powder.
  • Solubility: It exhibits moderate solubility in organic solvents like dimethyl sulfoxide but limited solubility in water.

Chemical Properties

  • Stability: Rucaparib is stable under normal conditions but may degrade under extreme pH or temperature variations.
  • Melting Point: Approximately 170°C.

These properties are essential for formulating effective dosage forms for clinical use .

Applications

Rucaparib has significant applications in oncology:

  1. Ovarian Cancer Treatment: It is indicated for maintenance therapy in patients with recurrent epithelial ovarian cancer who have responded to platinum-based chemotherapy.
  2. Prostate Cancer Treatment: Rucaparib is also used for treating metastatic castration-resistant prostate cancer associated with BRCA mutations.
  3. Research Applications: Beyond clinical use, Rucaparib serves as a valuable tool in research settings to study DNA repair mechanisms and develop combination therapies with other anticancer agents .

Properties

Product Name

Rucaparib (Tartrate)

IUPAC Name

(2R,3R)-2,3-dihydroxybutanedioic acid;6-fluoro-2-[4-(methylaminomethyl)phenyl]-3,10-diazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13)-tetraen-9-one

Molecular Formula

C23H24FN3O7

Molecular Weight

473.4 g/mol

InChI

InChI=1S/C19H18FN3O.C4H6O6/c1-21-10-11-2-4-12(5-3-11)18-14-6-7-22-19(24)15-8-13(20)9-16(23-18)17(14)15;5-1(3(7)8)2(6)4(9)10/h2-5,8-9,21,23H,6-7,10H2,1H3,(H,22,24);1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1

InChI Key

QDEYOHBAURMWHP-LREBCSMRSA-N

Canonical SMILES

CNCC1=CC=C(C=C1)C2=C3CCNC(=O)C4=C3C(=CC(=C4)F)N2.C(C(C(=O)O)O)(C(=O)O)O

Isomeric SMILES

CNCC1=CC=C(C=C1)C2=C3CCNC(=O)C4=C3C(=CC(=C4)F)N2.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.